Cas no 102871-42-1 (2-(1-methylnaphthalen-2-yl)acetic acid)

2-(1-methylnaphthalen-2-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 1-Methylnaphthalene-2-acetic acid
- methyl-2-naphthaleneacetic acid
- 2-(1-methylnaphthalen-2-yl)acetic acid
-
- インチ: 1S/C13H12O2/c1-9-11(8-13(14)15)7-6-10-4-2-3-5-12(9)10/h2-7H,8H2,1H3,(H,14,15)
- InChIKey: GSURLQOKWRJLPY-UHFFFAOYSA-N
- ほほえんだ: OC(CC1=CC=C2C=CC=CC2=C1C)=O
計算された属性
- せいみつぶんしりょう: 200.083729621g/mol
- どういたいしつりょう: 200.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 37.3
2-(1-methylnaphthalen-2-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219002835-500mg |
1-Methylnaphthalene-2-acetic acid |
102871-42-1 | 98% | 500mg |
$950.60 | 2023-09-04 | |
Enamine | EN300-1138810-2.5g |
2-(1-methylnaphthalen-2-yl)acetic acid |
102871-42-1 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1138810-1.0g |
2-(1-methylnaphthalen-2-yl)acetic acid |
102871-42-1 | 1g |
$986.0 | 2023-05-23 | ||
Enamine | EN300-1138810-1g |
2-(1-methylnaphthalen-2-yl)acetic acid |
102871-42-1 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1138810-10g |
2-(1-methylnaphthalen-2-yl)acetic acid |
102871-42-1 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Alichem | A219002835-1g |
1-Methylnaphthalene-2-acetic acid |
102871-42-1 | 98% | 1g |
$1802.95 | 2023-09-04 | |
Enamine | EN300-1138810-10.0g |
2-(1-methylnaphthalen-2-yl)acetic acid |
102871-42-1 | 10g |
$4236.0 | 2023-05-23 | ||
Enamine | EN300-1138810-0.05g |
2-(1-methylnaphthalen-2-yl)acetic acid |
102871-42-1 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1138810-5.0g |
2-(1-methylnaphthalen-2-yl)acetic acid |
102871-42-1 | 5g |
$2858.0 | 2023-05-23 | ||
Enamine | EN300-1138810-0.25g |
2-(1-methylnaphthalen-2-yl)acetic acid |
102871-42-1 | 95% | 0.25g |
$774.0 | 2023-10-26 |
2-(1-methylnaphthalen-2-yl)acetic acid 関連文献
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
2-(1-methylnaphthalen-2-yl)acetic acidに関する追加情報
2-(1-Methylnaphthalen-2-yl)Acetic Acid: A Comprehensive Overview
2-(1-Methylnaphthalen-2-yl)Acetic Acid, also known by its CAS number 102871-42-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a naphthalene ring system with an acetic acid moiety. The naphthalene ring, substituted with a methyl group at the 1-position, provides a rigid aromatic framework, while the acetic acid group introduces carboxylic acid functionality. This combination makes the compound versatile for various applications in both academic and industrial settings.
The synthesis of 2-(1-Methylnaphthalen-2-yl)Acetic Acid typically involves multi-step organic reactions. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the carbon-carbon bonds in this compound. These methods not only enhance the scalability of the synthesis but also align with green chemistry principles by minimizing waste and energy consumption.
In terms of physical properties, 2-(1-Methylnaphthalen-2-yl)Acetic Acid exhibits a melting point of approximately 150°C and is sparingly soluble in water. Its solubility increases significantly in organic solvents such as dichloromethane and ethyl acetate, making it suitable for various solution-based applications. The compound's UV-vis spectrum shows strong absorption bands in the range of 250-350 nm, which is attributed to the extended conjugation within the naphthalene system. This property renders it useful in applications requiring light absorption, such as in photovoltaic materials or sensors.
Recent studies have explored the application of 2-(1-Methylnaphthalen-2-yl)Acetic Acid as a precursor for advanced materials. For example, researchers have utilized this compound to synthesize novel π-conjugated polymers with enhanced electronic properties. These polymers exhibit improved charge transport characteristics, making them promising candidates for organic electronics, including flexible displays and thin-film transistors.
In addition to its role in materials science, 2-(1-Methylnaphthalen-2-yl)Acetic Acid has shown potential in pharmaceutical research. The compound's structure allows for further functionalization to create bioactive molecules with specific pharmacological properties. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant activities. These findings highlight its potential as a lead compound for drug development.
The environmental impact of 2-(1-Methylnaphthalen-2-yl)Acetic Acid has also been a topic of recent research. Studies indicate that the compound undergoes biodegradation under aerobic conditions, with a half-life of approximately 30 days in aqueous environments. This suggests that it poses minimal long-term risks to ecosystems when properly managed.
In conclusion, 2-(1-Methylnaphthalen-2-yl)Acetic Acid, CAS number 102871-42-1, is a multifaceted compound with applications spanning organic chemistry, materials science, and pharmaceutical research. Its unique structure and versatile properties continue to drive innovation across these fields. As research progresses, new insights into its synthesis, properties, and applications are expected to emerge, further solidifying its importance in modern chemical science.
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